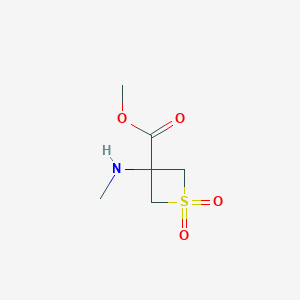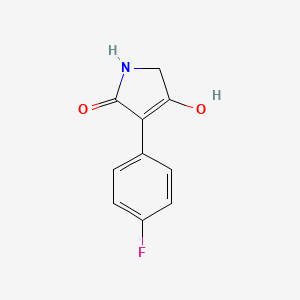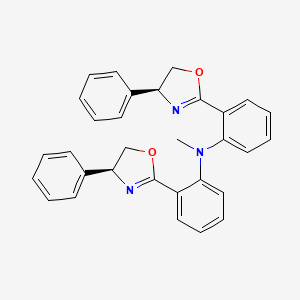
Platinum, bis(3-amino-2H-1-benzopyran-2-one-N)dibromo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Platinum, bis(3-amino-2H-1-benzopyran-2-one-N)dibromo- is a coordination compound that features platinum as the central metal atom. This compound is notable for its unique structure, which includes two 3-amino-2H-1-benzopyran-2-one ligands and two bromine atoms. The presence of platinum and the specific ligands confer unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Platinum, bis(3-amino-2H-1-benzopyran-2-one-N)dibromo- typically involves the reaction of a platinum precursor with 3-amino-2H-1-benzopyran-2-one ligands in the presence of bromine. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the proper coordination of the ligands to the platinum center.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process might include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Platinum, bis(3-amino-2H-1-benzopyran-2-one-N)dibromo- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its oxidation state and potentially forming new products.
Reduction: Reduction reactions can alter the oxidation state of platinum, affecting the overall structure and properties of the compound.
Substitution: Ligand substitution reactions can occur, where the 3-amino-2H-1-benzopyran-2-one ligands or bromine atoms are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like ethanol or water, and specific pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation might produce a platinum complex with a higher oxidation state, while substitution reactions could yield new coordination compounds with different ligands.
Applications De Recherche Scientifique
Platinum, bis(3-amino-2H-1-benzopyran-2-one-N)dibromo- has several scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions due to its unique coordination properties.
Biology: The compound’s interaction with biological molecules makes it a subject of study in biochemistry and molecular biology.
Medicine: Research into its potential as an anticancer agent is ongoing, given the known efficacy of platinum-based drugs in cancer treatment.
Industry: It finds applications in materials science for the development of new materials with specific properties.
Mécanisme D'action
The mechanism by which Platinum, bis(3-amino-2H-1-benzopyran-2-one-N)dibromo- exerts its effects involves its interaction with molecular targets such as DNA or proteins. The platinum center can form covalent bonds with these targets, leading to changes in their structure and function. This interaction can disrupt cellular processes, making the compound effective in applications like cancer treatment.
Comparaison Avec Des Composés Similaires
Similar Compounds
Platinum, bis(3-amino-2H-1-benzopyran-2-one-N)bis(thiocyanato-S): This compound has similar ligands but different anions, leading to variations in its chemical properties.
Platinum, bis(3-amino-2H-1-benzopyran-2-one-N)[diethylpropanedioato(2-)-O,O’]: Another similar compound with different ligands, affecting its reactivity and applications.
Uniqueness
Platinum, bis(3-amino-2H-1-benzopyran-2-one-N)dibromo- is unique due to its specific combination of ligands and bromine atoms, which confer distinct chemical and physical properties. These properties make it particularly useful in certain catalytic and medicinal applications, distinguishing it from other platinum-based compounds.
Propriétés
Formule moléculaire |
C18H12Br2N2O4Pt |
|---|---|
Poids moléculaire |
675.2 g/mol |
Nom IUPAC |
dibromoplatinum(2+);(2-oxochromen-3-yl)azanide |
InChI |
InChI=1S/2C9H6NO2.2BrH.Pt/c2*10-7-5-6-3-1-2-4-8(6)12-9(7)11;;;/h2*1-5,10H;2*1H;/q2*-1;;;+4/p-2 |
Clé InChI |
DDEGYTXYSNVCNW-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C(=O)O2)[NH-].C1=CC=C2C(=C1)C=C(C(=O)O2)[NH-].Br[Pt+2]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(5-Fluorobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12874028.png)
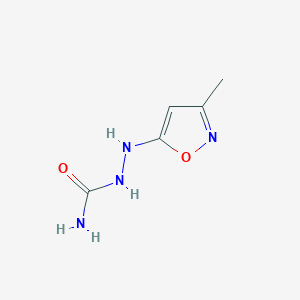

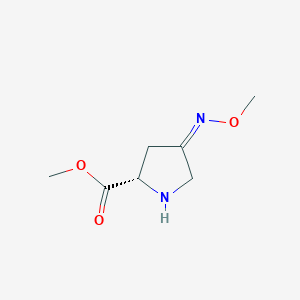
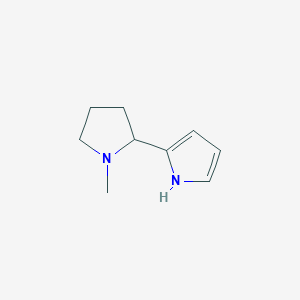
![2-(Aminomethyl)benzo[d]oxazole-7-acrylic acid](/img/structure/B12874058.png)
![2-(Bromomethyl)benzo[d]oxazole-7-carboxaldehyde](/img/structure/B12874059.png)
![(1R)-3-((2'-(Dicyclohexylphosphino)-[1,1'-binaphthalen]-2-yl)oxy)-N,N-dimethylaniline](/img/structure/B12874063.png)
![2-(Bromomethyl)-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12874071.png)
![7-Chloro-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B12874106.png)
